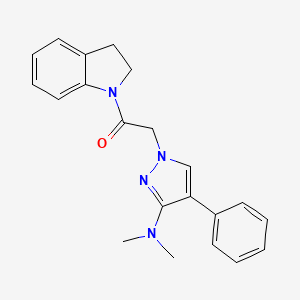
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which combines pyrazole, indole, and ketone functional groups. These structures make it a promising candidate for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone generally involves a multi-step process. One common route begins with the preparation of the pyrazole core through a cyclization reaction involving phenylhydrazine and an appropriate α, β-unsaturated carbonyl compound. This is followed by N-alkylation with dimethylamine. The indole ring is introduced through a Friedel-Crafts acylation, attaching the ethanone moiety to the indole structure.
Industrial Production Methods: While specific industrial methods are proprietary and can vary, large-scale production often involves optimizing reaction conditions to maximize yield and purity. This typically includes controlling parameters such as temperature, solvent choice, and catalyst usage. High-performance liquid chromatography (HPLC) and recrystallization are common techniques employed for purification.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, typically involving strong oxidizing agents.
Reduction: It can be reduced, affecting mainly the ketone group, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides. The reaction conditions vary but often involve organic solvents such as dichloromethane or acetonitrile and are conducted at temperatures ranging from -10°C to 100°C.
Major Products: The oxidation reactions usually yield corresponding ketones or carboxylic acids. Reduction reactions primarily yield alcohols, while substitution reactions can result in a variety of N-alkylated derivatives.
Scientific Research Applications
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone has several notable applications:
Chemistry: It's used as a reagent or intermediate in the synthesis of more complex molecules, often for drug discovery and development.
Biology: The compound serves as a molecular probe or bioactive ligand in various biological assays, helping to elucidate biochemical pathways and molecular interactions.
Medicine: Research indicates potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent, given its ability to modulate specific biological targets.
Industry: Beyond research, it finds uses in the synthesis of specialty chemicals and materials, contributing to innovations in fields such as material science and nanotechnology.
Mechanism of Action
The compound's mechanism of action generally involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity by binding to their active sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects. The molecular pathways affected often include those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Compared to similar compounds like 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-phenylethanone and 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone, 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone stands out due to the presence of the indole ring, which may confer unique biological properties and interactions. The indole moiety is known for its versatility and presence in many biologically active compounds, potentially enhancing this compound's overall activity and selectivity.
List of Similar Compounds
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-phenylethanone
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(1H-pyrrol-1-yl)ethanone
This article should give you a detailed overview of this fascinating compound, its preparation, reactions, and applications. Is there anything else you need?
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-23(2)21-18(16-8-4-3-5-9-16)14-24(22-21)15-20(26)25-13-12-17-10-6-7-11-19(17)25/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGHFQDISMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)
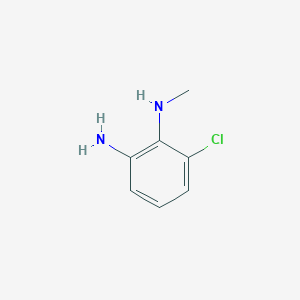
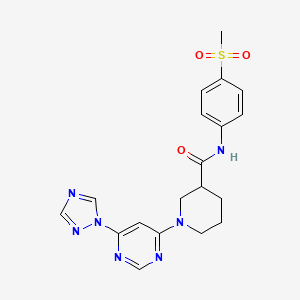
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)

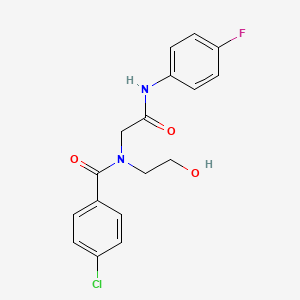
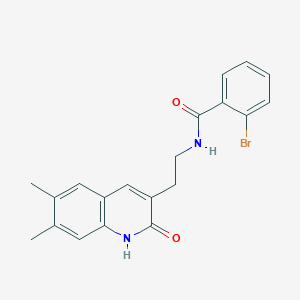
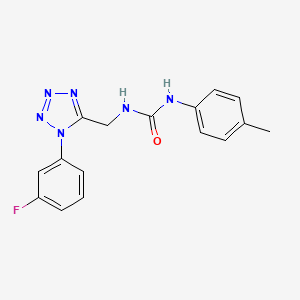
![3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)
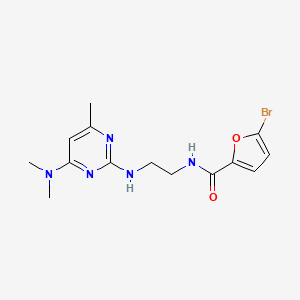
![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)
